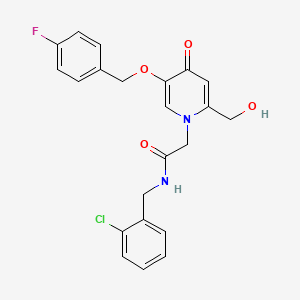

N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN2O4/c23-19-4-2-1-3-16(19)10-25-22(29)12-26-11-21(20(28)9-18(26)13-27)30-14-15-5-7-17(24)8-6-15/h1-9,11,27H,10,12-14H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIPWPVXSLYTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

Formation of the pyridinyl core: This can be achieved through a condensation reaction involving appropriate aldehydes and amines.

Introduction of the chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyridinyl core.

Attachment of the fluorobenzyl group: This is usually done via an etherification reaction, where the fluorobenzyl alcohol reacts with the intermediate compound.

Final acetamide formation: The acetamide group is introduced through an amidation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The carbonyl group in the pyridinyl core can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Structural Analogues with Thiadiazol Cores

describes 1,3,4-thiadiazol-2-yl acetamide derivatives (e.g., compounds 5e, 5j, and 5k) with substituents like 4-chlorobenzylthio or methoxyphenoxy groups. Key differences include:

- Core Heterocycle: The pyridinone core in the target compound vs. thiadiazole in derivatives.

- Substituent Effects : The target compound’s 4-fluorobenzyloxy group may improve metabolic stability over the 4-chlorobenzylthio group in 5e, as fluorinated aromatic systems are less prone to oxidative degradation .

- Physical Properties : Thiadiazol derivatives in exhibit melting points between 132–170°C, while the target compound’s hydroxymethyl group likely lowers its melting point due to increased molecular flexibility.

Table 1: Selected Thiadiazol Derivatives vs. Target Compound

Spirocyclic Chromane and Oxazolidinedione Derivatives

and highlight spirocyclic chromane (B10–B12) and oxazolidinedione (23, 24) derivatives with fluorobenzyl and acetamide groups. Key contrasts:

- Spiro Architecture: Compounds like B10 and 23 feature rigid spirocyclic systems, which may enhance target selectivity but reduce synthetic accessibility compared to the target compound’s linear pyridinone scaffold .

- Bioactivity: Spirocyclic derivatives in are tested for kinase inhibition, whereas the target compound’s pyridinone core is structurally closer to NAD(P)H mimics, suggesting divergent biological targets.

- Synthetic Complexity : The target compound lacks the multi-step synthesis required for spiro systems (e.g., triphosgene-mediated cyclization in ) .

Quinoline- and Indole-Based Acetamides

and include quinoline-linked acetamides (e.g., (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide) and quinazolinone derivatives. Notable differences:

- Aromatic Systems: The target compound’s pyridinone vs. quinoline/indole cores. Quinoline’s extended π-system may improve DNA intercalation but increase toxicity risks.

- Substituent Positioning : The hydroxymethyl group at position 2 in the target compound could facilitate hydrogen bonding with enzymatic targets, unlike the bromobenzyl groups in derivatives, which prioritize hydrophobic interactions .

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors

discusses quinazolinone-based InhA inhibitors (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide). Comparisons include:

- Enzyme Binding: The pyridinone core in the target compound may mimic NADH’s adenine ring, whereas quinazolinones bind InhA via halogen-π interactions.

- Potency: Quinazolinone derivatives in show MIC values <1 µg/mL against M. tuberculosis, but the target compound’s fluorobenzyl group could enhance penetration into bacterial membranes .

Biological Activity

N-(2-chlorobenzyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorobenzyl group, a hydroxymethyl moiety, and a pyridine derivative, which contribute to its biological properties.

Antiviral Activity

Research indicates that derivatives of similar pyridine compounds exhibit significant antiviral activity against various viruses, including adenoviruses. For instance, compounds with structural similarities to this compound have shown selective inhibition against human adenovirus (HAdV), with selectivity indexes exceeding 100 and IC50 values in the low micromolar range .

The mechanism by which these compounds exert their antiviral effects often involves the inhibition of viral DNA replication. Studies have suggested that certain analogues target the viral replication process directly, thereby preventing the virus from proliferating within host cells .

Enzyme Inhibition

This compound may also act as an inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Compounds structurally related to this compound have been designed to exhibit dual activity as ALR2 inhibitors and antioxidants. For example, some derivatives have demonstrated IC50 values as low as 0.789 μM against ALR2, indicating potent inhibitory activity .

Study on Antiviral Efficacy

In a study evaluating the efficacy of pyridine derivatives against HAdV, one specific compound demonstrated an IC50 value of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM). This compound was noted for its improved therapeutic profile compared to traditional antiviral agents like niclosamide .

Antioxidant Properties

Another study focused on the antioxidant potential of hydroxypyridinone derivatives similar to this compound found that these compounds could scavenge free radicals effectively. The most potent derivative exhibited an inhibition rate of 90.73% in lipid peroxidation assays, surpassing well-known antioxidants like Trolox .

Table 1: Biological Activity Summary

| Compound Name | Target | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Compound A | HAdV | 0.27 | 156.8 | >100 |

| Compound B | ALR2 | 0.789 | Not reported | >25 |

| Compound C | Antioxidant | Not specified | Not specified | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.